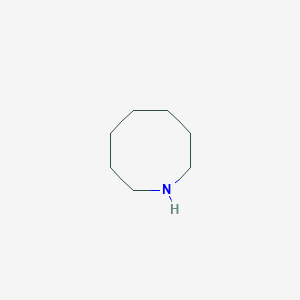

Azocane

Description

Historical Context and Significance of Medium-Ring Nitrogen Heterocycles

The synthesis of medium-ring heterocycles (8–11 members) has long been hindered by unfavorable enthalpic and entropic factors, including transannular strain and conformational flexibility. Early efforts relied on classical cyclization strategies, which often failed due to competing intermolecular reactions or poor yields. The advent of transition-metal-catalyzed methods, particularly olefin metathesis and intramolecular Heck reactions, marked a paradigm shift. For example, Grubbs’ pioneering work with ruthenium catalysts enabled the efficient closure of eight-membered oxygen heterocycles, demonstrating the potential of metathesis in medium-ring synthesis.

Palladium-catalyzed intramolecular Heck reactions further expanded the toolkit, allowing convergent access to benzannulated this compound derivatives (Table 1). These methodologies addressed historical limitations, enabling the construction of pharmacologically relevant scaffolds such as ACE inhibitors and dopamine receptor ligands.

Table 1: Selected Medium-Ring Heterocycles Synthesized via Intramolecular Heck Reactions

The development of these strategies underscored this compound’s role as a testbed for evaluating new synthetic methodologies. For instance, hydroaminomethylation protocols using rhodium catalysts demonstrated the feasibility of annulating this compound rings onto bicyclic scaffolds, a key step in synthesizing lycopodium alkaloids.

This compound as a Model System for Eight-Membered Ring Dynamics

This compound’s conformational flexibility provides critical insights into the balance between ring strain and stability. X-ray crystallography and variable-temperature NMR studies of benzannulated analogs revealed that amide distortion—either N-pyramidization or carbonyl twisting—alleviates transannular strain (Table 2). In benzazonines (nine-membered rings), pyramidization at nitrogen reduces 1,3-diaxial interactions, while ten-membered benzazecines adopt twisted amide conformations to minimize angle strain.

Table 2: Conformational Parameters in Medium-Ring Heterocycles

| Compound | Transannular Distance (Å) | Amide Twist (τ, °) | Energy (kcal/mol) |

|---|---|---|---|

| Benzazonine (5b) | 2.8 | 12° (pyramidized) | -3.2 |

| Benzazecine (5c) | 3.1 | 25° (twisted) | -1.8 |

Computational models corroborate these findings, showing a direct correlation between amide distortion and ring stability. Automated conformational sampling workflows, such as FASTCAR, have further elucidated this compound’s dynamic behavior, identifying low-energy conformers inaccessible through manual analysis. These studies highlight this compound’s utility in refining molecular mechanics parameters for medium-ring systems.

Synthetic innovations continue to leverage this compound’s unique topology. For example, rhodium-catalyzed cycloaddition-fragmentation of N-cyclopropylacrylamides under CO atmosphere generates azocanes via transient rhodacyclopentanone intermediates. Stereochemical studies revealed reversible alkene insertion steps, challenging previous assumptions about the irreversibility of migratory insertions in transition-metal catalysis.

Propriétés

IUPAC Name |

azocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-4-6-8-7-5-3-1/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNDZONIWRINJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020680 | |

| Record name | Heptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-92-2 | |

| Record name | Azocan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptamethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azocine, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Azocane can be synthesized through several methods:

Cyclization of 1,7-diaminoheptane: This method involves the intramolecular cyclization of 1,7-diaminoheptane under acidic conditions to form heptamethyleneimine.

Reduction of this compound: This compound can be reduced using hydrogen in the presence of a metal catalyst to yield heptamethyleneimine.

Industrial production: Industrially, heptamethyleneimine is produced by the catalytic hydrogenation of this compound, which is derived from cycloheptanone through a series of chemical transformations.

Analyse Des Réactions Chimiques

Azocane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptamethyleneimine N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of heptamethyleneimine can yield secondary amines or primary amines depending on the conditions and reagents used.

Common reagents and conditions: Typical reagents include hydrogen, metal catalysts, oxidizing agents, and nucleophiles.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Azocane derivatives have been utilized in several synthetic methodologies, particularly in the context of rhodium-catalyzed reactions. These reactions allow for the modular access to substituted azocanes through cycloaddition and fragmentation processes. For example, a study demonstrated a rhodium-catalyzed cycloaddition that efficiently produces azocanes from alkenes and other substrates, highlighting the compound's utility in organic synthesis .

Table 1: Rhodium-Catalyzed Reactions Involving this compound

This compound and its derivatives have shown promise in medicinal chemistry, particularly in antiviral applications. Notably, this compound derivatives have been investigated for their efficacy against hepatitis B virus (HBV). A patent outlines compounds derived from this compound that exhibit antiviral activity, suggesting their potential as therapeutic agents for HBV infections .

Case Study: Antiviral Activity of this compound Derivatives

- Objective : Evaluate the effectiveness of this compound derivatives against HBV.

- Method : In vitro testing of various this compound compounds.

- Findings : Certain derivatives exhibited significant antiviral activity, indicating their potential for drug development.

Structural Properties and Encapsulation Studies

Research has also focused on the structural characteristics of this compound, particularly its behavior in constrained environments. Studies utilizing molecular encapsulation techniques have explored how this compound interacts within non-polar solvents, providing insights into its stability and reactivity under different conditions .

Table 2: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Ring Structure | Bicyclic (8-membered ring) |

| Strain Characteristics | Highly strained with unique geometries |

| Solvent Interaction | Stable in non-polar environments |

Isolation and Natural Sources

This compound alkaloids have been isolated from various natural sources, revealing their bioactive properties. A review highlighted the structural diversity and biological activity of these alkaloids, suggesting that they could serve as lead compounds for further pharmacological development .

Table 3: Natural Sources of this compound Alkaloids

| Source | Type of Alkaloid | Bioactivity |

|---|---|---|

| Plant Species A | Azocine derivatives | Antimicrobial |

| Plant Species B | This compound alkaloids | Antiviral |

Mécanisme D'action

The mechanism of action of heptamethyleneimine and its derivatives involves interactions with various molecular targets:

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar N-Heterocyclic Compounds

Azocane belongs to the family of saturated N-heterocycles, which vary in ring size and functional properties:

Key Observations :

- Synthesis: this compound derivatives are synthetically demanding compared to smaller rings. For example, the yield for this compound 29 (via enolate 1,4-addition) was modest (unpublished, cited in ), yet superior to prior methods .

- Conformational Flexibility : this compound mimics extended peptide conformers (e.g., C(+) conformer of ox-[Cys-Cys]), making it valuable in peptidomimetics .

Functional Comparison in Therapeutic Contexts

Acetylcholinesterase (AChE) Inhibition

This compound-containing xanthine derivatives demonstrate superior AChE inhibition:

The bulkier this compound moiety enhances steric complementarity with AChE’s active site .

Neuroprotection and Cognition Enhancement

This compound analogs of piracetam-like nootropics show retained or improved potency:

- Expanding piperidine (6-membered) to this compound (8-membered) in MN19 derivatives preserved antiamnesic activity in rodent models .

- This compound’s larger ring may improve binding to undefined neural targets, though mechanistic clarity remains lacking .

Toxicity vs. Therapeutic Utility

While natural this compound-containing alkaloids (e.g., otonecine) are hepatotoxic and genotoxic, synthetic derivatives mitigate risks through targeted modifications (e.g., non-peptidic XIAP antagonists) .

Role in Catalysis and Material Science

This compound serves as a ligand in transition-metal catalysts:

Activité Biologique

Azocane, a saturated eight-membered nitrogen-containing heterocycle, has garnered attention due to its unique structural properties and biological activities. This article explores the synthesis, biological significance, and various research findings related to this compound, supported by case studies and data tables.

1. Structural Characteristics of this compound

This compound is characterized by its cyclic structure that includes a nitrogen atom in an eight-membered ring. This unique configuration allows for diverse chemical reactivity and interactions with biological systems. The compound can exist in multiple stereoisomeric forms, which may exhibit different biological activities.

2. Synthesis of Azocanes

Recent advancements in synthetic methodologies have enabled the efficient production of azocanes. For instance, azocanes can be synthesized from piperidine derivatives through ring-expansion reactions involving azetidinium intermediates. These reactions often utilize nucleophiles like primary and secondary amines, yielding azocanes with high diastereoselectivity .

Table 1: Synthetic Methods for this compound Production

| Methodology | Yield (%) | Notes |

|---|---|---|

| Ring-expansion from piperidines | 60-74 | High diastereoselectivity achieved |

| Rhodium-catalyzed cycloaddition | 34-53 | Effective under specific conditions |

| Enantioselective synthesis | 63-97 | Achieved through enzymatic resolution |

3. Biological Activity

The biological activity of this compound derivatives has been explored in various studies, particularly focusing on their potential as therapeutic agents. Research indicates that this compound-containing compounds exhibit a range of pharmacological effects, including anti-cancer properties and interactions with specific biological targets.

Case Study: Anticancer Activity

A study investigating the biological activity of this compound alkaloids demonstrated significant cytotoxic effects against cancer cell lines. The mechanisms involved include the inhibition of cell proliferation and induction of apoptosis. The presence of specific substituents on the this compound ring was found to enhance these effects, highlighting the importance of structural modifications .

Table 2: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound A | Cytotoxicity | 15 | |

| This compound B | Antimicrobial | 25 | |

| This compound C | Anti-inflammatory | 30 |

4. Mechanistic Insights

The biological effects of azocanes are often linked to their ability to interact with specific proteins or enzymes within biological pathways. For example, certain this compound derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression or inflammation .

5. Future Directions in Research

The ongoing exploration of azocanes in medicinal chemistry is promising. Future research may focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to produce diverse this compound derivatives.

- Mechanistic Studies : Elucidating the precise mechanisms by which azocanes exert their biological effects.

- Clinical Applications : Investigating the potential for azocanes in clinical settings, particularly in oncology and infectious diseases.

Q & A

Q. What are the established synthetic methodologies for azocane and its derivatives, and how can researchers optimize reaction conditions for improved yields?

this compound, an 8-membered saturated nitrogen-containing heterocycle, is typically synthesized via cyclization of linear precursors or functionalization of smaller heterocycles. For example, in sulfonamide synthesis, this compound derivatives are obtained by reacting this compound with thiols under palladium catalysis, yielding products with moderate to good efficiency (Table 3, ). Optimization strategies include:

- Systematic variation of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).

- Temperature gradients (e.g., 80–120°C) to assess reaction kinetics.

- Solvent polarity screening (e.g., DMF vs. THF) to stabilize intermediates. Researchers should cross-reference synthetic protocols from peer-reviewed journals and validate reproducibility through triplicate trials .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data interpretation be approached?

Key techniques include:

- ¹H/¹³C NMR : To confirm ring structure and substituent positions. This compound’s conformational flexibility may lead to split signals, requiring high-resolution NMR (400+ MHz) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, particularly for novel derivatives. Data interpretation should align with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry techniques predict the reactivity and stability of this compound-containing compounds in drug design?

Computational methods such as:

- Density Functional Theory (DFT) : To calculate ring strain, electron density maps, and reaction transition states.

- Molecular Dynamics (MD) Simulations : To assess solvation effects and protein-ligand binding kinetics. For instance, this compound’s larger ring size compared to piperidine may reduce steric hindrance in enzyme active sites, enhancing binding affinity. Researchers should validate computational models with experimental data (e.g., IC₅₀ values) and use software like Gaussian or Schrödinger Suite .

Q. What strategies resolve discrepancies in reported reaction yields or mechanistic pathways involving this compound?

Contradictory data may arise from:

- Impurity profiles : Use HPLC or GC-MS to quantify byproducts.

- Reaction conditions : Replicate studies under strictly controlled parameters (e.g., inert atmosphere, moisture-free solvents).

- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-azocane) to track reaction pathways. Cross-disciplinary collaboration with statisticians can strengthen data analysis rigor (e.g., ANOVA for yield comparisons) .

Q. How does this compound’s ring size influence its chemical behavior compared to smaller heterocycles like piperidine?

this compound’s 8-membered ring exhibits:

- Reduced ring strain : Enables unique conformations (e.g., boat vs. chair).

- Enhanced flexibility : May improve binding entropy in host-guest systems. Comparative studies should employ:

- Kinetic assays : To measure nucleophilic substitution rates.

- Thermodynamic analyses : DSC/TGA for stability profiling. Patent literature highlights this compound’s preferential use over piperidine in certain catalytic applications (e.g., EP 4 374 877 A2) .

Methodological Guidance

Q. What experimental design principles are critical for studying this compound’s catalytic applications?

Key considerations include:

- Control experiments : Baseline reactions without catalysts or this compound derivatives.

- Multivariate analysis : DOE (Design of Experiments) to isolate variable impacts.

- Literature benchmarking : Compare results against analogous systems (e.g., azepane or morpholine derivatives). Transparent reporting of raw data and reproducibility checks (e.g., Open Science Framework repositories) are essential .

Q. How can researchers ensure ethical and rigorous literature reviews when investigating this compound’s applications?

Apply the FINER framework :

- Feasible : Prioritize accessible journals (e.g., Reviews in Analytical Chemistry) over paywalled sources.

- Novel : Identify gaps (e.g., limited studies on this compound’s photostability).

- Ethical : Cite conflicting findings transparently; avoid selective reporting. Librarians and methodologists should be consulted to mitigate bias in source selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.